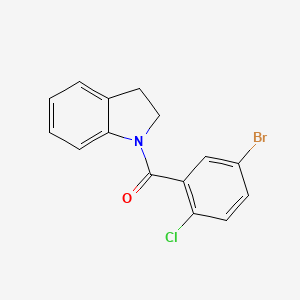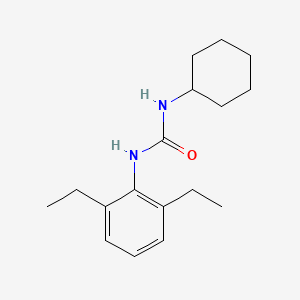![molecular formula C21H16N2O B5719938 N-[4-(cyanomethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5719938.png)
N-[4-(cyanomethyl)phenyl]-4-biphenylcarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(cyanomethyl)phenyl]-4-biphenylcarboxamide, also known as 4-CN-BINACA, is a synthetic cannabinoid that has gained significant attention in recent years due to its potent psychoactive effects. This compound belongs to the class of indazole-3-carboxamides and is structurally related to other synthetic cannabinoids such as JWH-018 and AB-FUBINACA. The purpose of
Mécanisme D'action
N-[4-(cyanomethyl)phenyl]-4-biphenylcarboxamide exerts its effects by binding to the CB1 receptor and activating it. This leads to the modulation of various intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase. The activation of the CB1 receptor by N-[4-(cyanomethyl)phenyl]-4-biphenylcarboxamide results in the release of neurotransmitters such as dopamine, which is involved in the regulation of mood and reward.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[4-(cyanomethyl)phenyl]-4-biphenylcarboxamide are primarily mediated through the activation of the CB1 receptor. The compound has been shown to produce a range of effects, including analgesia, sedation, and euphoria. It has also been reported to produce adverse effects such as anxiety, paranoia, and hallucinations. The potency of the compound is significantly higher than that of natural cannabinoids such as THC, which can lead to more severe effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(cyanomethyl)phenyl]-4-biphenylcarboxamide has several advantages for use in lab experiments. The compound is highly potent and has a long half-life, which allows for the study of its effects over extended periods. It is also relatively stable and can be stored for long periods without significant degradation. However, the limitations of the compound include its potential for producing adverse effects and the lack of information on its long-term effects.
Orientations Futures
For the study of N-[4-(cyanomethyl)phenyl]-4-biphenylcarboxamide include the development of more selective agonists of the CB1 receptor and the study of the long-term effects of synthetic cannabinoids on the brain and central nervous system.
Méthodes De Synthèse
The synthesis of N-[4-(cyanomethyl)phenyl]-4-biphenylcarboxamide involves the condensation of 4-cyanobenzyl chloride and 4-biphenylcarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained through filtration and recrystallization. The purity of the compound can be improved through further purification methods such as column chromatography or HPLC.
Applications De Recherche Scientifique
N-[4-(cyanomethyl)phenyl]-4-biphenylcarboxamide has been primarily used in scientific research to study the cannabinoid receptor system. This compound acts as a potent agonist of the CB1 receptor, which is primarily found in the brain and central nervous system. The CB1 receptor is involved in various physiological processes such as pain perception, appetite regulation, and mood modulation. Synthetic cannabinoids such as N-[4-(cyanomethyl)phenyl]-4-biphenylcarboxamide have been used to study the effects of CB1 receptor activation on these processes.
Propriétés
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c22-15-14-16-6-12-20(13-7-16)23-21(24)19-10-8-18(9-11-19)17-4-2-1-3-5-17/h1-13H,14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKAVNLXOUMZMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]biphenyl-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(acetylamino)-2,5-dimethoxyphenyl]benzamide](/img/structure/B5719856.png)

![N-(3-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5719874.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-4-fluorobenzamide](/img/structure/B5719892.png)


![4-benzyl-1-[(5-methyl-2-furyl)methyl]piperidine](/img/structure/B5719903.png)
![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5719909.png)



![N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5719948.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5719954.png)
